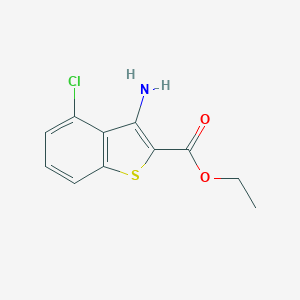

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

Descripción general

Descripción

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a benzene ring fused to a thiophene ring, with various substituents including an ethyl ester, an amino group, and a chlorine atom. Benzothiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, a one-step method for the preparation of 3-amino-2-cyano-1-benzothiophenes from benzonitriles and xanthates has been reported . Another approach involves the reaction of aryne intermediates with sulfides to form benzothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro substituents can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like manganese dioxide, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes, while substitution reactions can yield various substituted benzothiophene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate serves as a versatile building block for synthesizing more complex organic molecules and heterocyclic compounds. Its multiple reactive sites allow for various chemical transformations, including:

- Substitution Reactions: The amino and chloro substituents can participate in nucleophilic and electrophilic substitution reactions.

- Oxidation and Reduction: Capable of undergoing oxidation to form ketones or aldehydes.

- Condensation Reactions: The carboxylate group can form amides and other derivatives.

Medicinal Chemistry

The compound is under investigation for its therapeutic potential in treating diseases such as cancer and infections. Key biological activities include:

- Antimicrobial Activity: Exhibits significant antimicrobial properties against various pathogens.

- Anticancer Activity: Demonstrates apoptosis-inducing effects in cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer), with IC50 values ranging from 23.2 to 95.9 µM .

- Anti-inflammatory Properties: Potential as a non-steroidal anti-inflammatory agent influencing inflammation pathways .

Material Science

In industry, this compound is utilized in developing advanced materials, such as:

- Organic Semiconductors: Its electronic properties make it suitable for applications in organic electronics.

- Corrosion Inhibitors: The compound's stability and reactivity can be harnessed to protect materials from degradation.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of derivatives derived from this compound on tumor cell growth. The results indicated that these compounds significantly reduced tumor mass in animal models compared to standard chemotherapy agents like 5-fluorouracil (5-FU) .

| Compound | Tumor Mass Reduction (%) | Comparison with 5-FU |

|---|---|---|

| Ethyl Derivative | 54% | Lower than 67% (5-FU) |

| Control | - | - |

Case Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated notable efficacy, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in infectious diseases .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >64 |

Mecanismo De Acción

The mechanism of action of ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA to exert its anticancer properties . The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the benzothiophene ring.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate include other benzothiophene derivatives with different substituents, such as:

- Ethyl 3-amino-4-methyl-1-benzothiophene-2-carboxylate

- Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate

- Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorine atom, for example, can enhance its reactivity and biological activity compared to other similar compounds .

Actividad Biológica

Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzothiophene core with an amino group at the 3rd position, a chlorine atom at the 4th position, and an ethyl carboxylate group at the 2nd position. This structure allows for various chemical reactions, making it a versatile building block in organic synthesis.

Key Properties:

- Molecular Formula: C₉H₈ClN O₂S

- Solubility: Soluble in organic solvents due to the ester functionality.

- Reactivity: Susceptible to nucleophilic attack at the carbonyl carbon and electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it can modulate the activity of enzymes and receptors, potentially inhibiting certain kinases or interacting with DNA, which may lead to anticancer effects.

Biological Activities

Research has demonstrated that derivatives of benzothiophenes exhibit various biological activities, including:

- Antimicrobial Activity: Some studies have reported that compounds related to this compound possess significant antimicrobial properties against various pathogens.

- Anticancer Activity: The compound has shown promise as an apoptosis-inducing agent in cancer cell lines. For instance, derivatives were tested against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, demonstrating IC50 values ranging from 23.2 to 95.9 µM .

- Anti-inflammatory Properties: Its potential as a non-steroidal anti-inflammatory agent has been explored, indicating that it may influence pathways related to inflammation and pain management.

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Studies : In vitro studies revealed that this compound derivatives significantly reduced cell viability in MCF-7 cells by inducing apoptosis, as evidenced by flow cytometric analysis showing a reduction in cell viability by approximately 26.86% .

- Antimicrobial Efficacy : The compound was evaluated against Staphylococcus aureus, leading to the identification of several derivatives with potent antimicrobial activity, highlighting its potential as a scaffold for developing new antibiotics .

- In Vivo Studies : In animal models, treatment with specific derivatives resulted in significant tumor mass reduction, supporting their potential therapeutic applications in oncology .

Propiedades

IUPAC Name |

ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLSXTDCHUONFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352563 | |

| Record name | ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67189-92-8 | |

| Record name | ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.